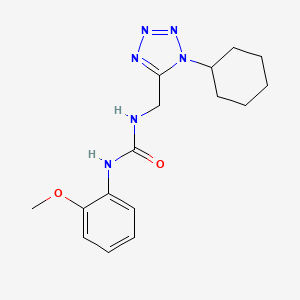
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has been found to have potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Medicinal Chemistry: Metabolically Stable Isosteric Replacement
The tetrazole ring is often used as a metabolically stable isosteric replacement for the carboxylic acid moiety in medicinal chemistry. This modification can enhance the bioavailability and stability of therapeutic agents .
Peptide Bond Mimetic
Tetrazoles can act as a cis-peptide bond mimetic, which is valuable in the design of peptide-like molecules with improved stability against enzymatic degradation .
High-Energy Materials
Due to the high nitrogen content, tetrazole derivatives are explored for their potential in high-energy materials, such as propellants and explosives .
Coordination Chemistry
Tetrazoles serve as appealing ligands in coordination chemistry, allowing for the creation of complex structures with metals, which can be used in catalysis and material science .
Agricultural Applications
In agriculture, tetrazole derivatives are utilized as plant growth regulators, herbicides, and fungicides, contributing to crop protection and yield improvement .
Photographic and Photoimaging Stabilizers
The stability of tetrazoles under light exposure makes them suitable as stabilizers in photography and photoimaging processes .
Antiviral, Antibacterial, and Antifungal Agents
Tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents, due to their extraordinary stability under metabolic conditions .
Synthesis of Oligonucleotides
Tetrazoles are used as promoters in the synthesis of oligonucleotides, playing a crucial role in the field of genetic engineering and molecular biology .
properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADCLADIAWPSTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)
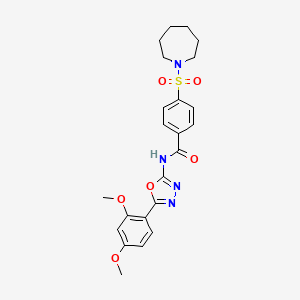
![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)
![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)

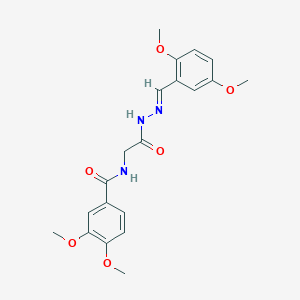
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2358139.png)

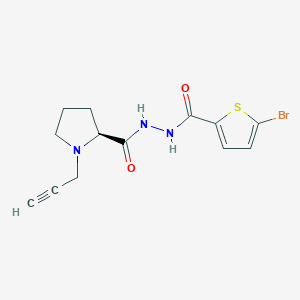
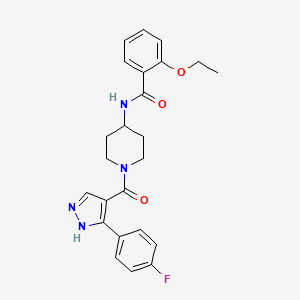
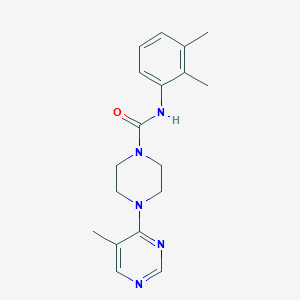
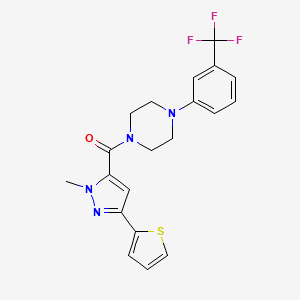
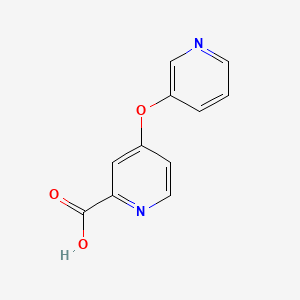
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate](/img/structure/B2358155.png)